Boc-Asn-ONp

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Substrate for Protease Activity Assays

One of the primary applications of Boc-Asn-ONp is as a substrate in protease activity assays. Proteases are enzymes that break down proteins by cleaving peptide bonds. Boc-Asn-ONp is specifically designed to be cleaved by certain types of proteases, particularly those that recognize the amino acid sequence asparagine (Asn) at the cleavage site. []

The para-nitrophenyl (p-NP) group attached to the Asn residue acts as a chromogenic reporter. When Boc-Asn-ONp is cleaved by the protease, the p-NP group is released, generating a yellow color. The intensity of the color is directly proportional to the amount of protease activity, allowing researchers to quantify enzyme activity through spectrophotometric measurements. []

Peptide Synthesis

Boc-Asn-ONp can also be employed in peptide synthesis. The "Boc" group (t-Butyloxycarbonyl) serves as a protecting group for the amino group of the Asn residue. This protection allows for the selective coupling of Boc-Asn-ONp to other amino acids during peptide chain assembly. After the desired peptide sequence is built, the Boc group can be removed under specific conditions to reveal the free amino group, necessary for peptide functionality. []

Other Potential Applications

While less prevalent, Boc-Asn-ONp may find application in other areas of scientific research. Some potential applications include:

- Studying protein-protein interactions: Boc-Asn-ONp can be used as a probe to investigate how proteins interact with each other. By attaching a specific molecule to the p-NP group, researchers can study how this molecule affects protein-protein binding. []

- Developing new drugs: The specific cleavage pattern of Boc-Asn-ONp by certain proteases can be exploited in the design of drugs that target these enzymes.

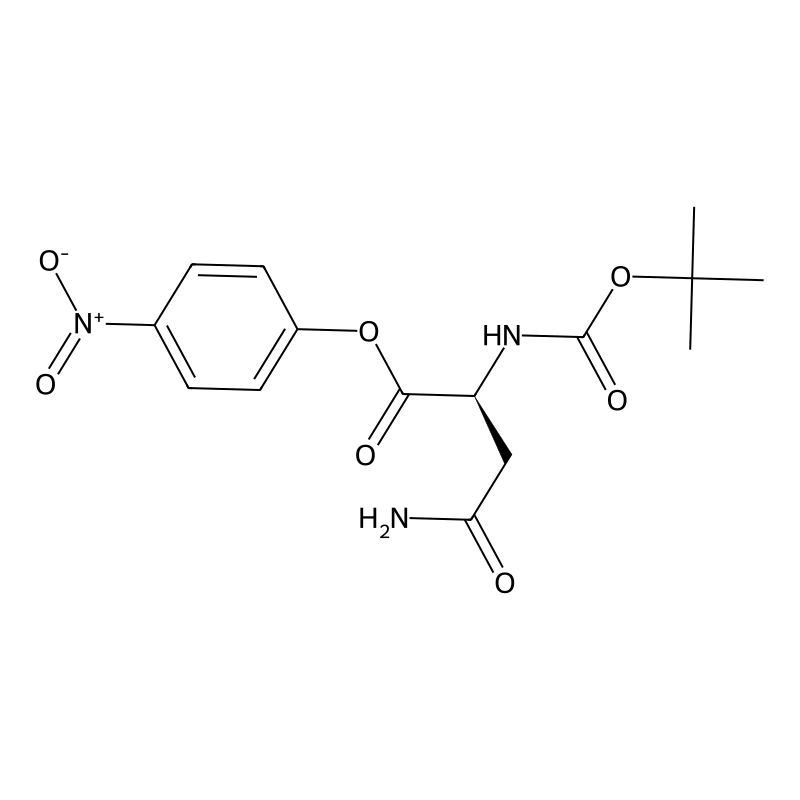

Boc-Asn-ONp, or Nα-Boc-L-asparagine 4-nitrophenyl ester, is a derivative of the amino acid L-asparagine. It features a tert-butoxycarbonyl (Boc) protective group on the amino group and a para-nitrophenyl (ONp) ester moiety. This compound is primarily utilized in peptide synthesis due to its ability to form peptide bonds efficiently and selectively. The nitrophenyl group serves as a chromogenic reporter, enabling quantification of protease activity when Boc-Asn-ONp is used as a substrate in enzyme assays.

- Substitution Reactions: The nitrophenyl ester can be replaced by nucleophiles such as amines, resulting in the formation of amide bonds.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield Nα-tert-butoxycarbonyl-L-asparagine and 4-nitrophenol.

Common Reagents and Conditions- Dicyclohexylcarbodiimide (DCC): Often used as a coupling reagent in the esterification process.

- Acidic or Basic Conditions: Employed for hydrolysis reactions.

Major Products Formed- Amides: Formed through substitution reactions with amines.

- Nα-tert-Butoxycarbonyl-L-asparagine and 4-nitrophenol: Resulting from hydrolysis of the ester bond.

- Amides: Formed through substitution reactions with amines.

- Nα-tert-Butoxycarbonyl-L-asparagine and 4-nitrophenol: Resulting from hydrolysis of the ester bond.

While Boc-Asn-ONp does not exhibit specific biological functions on its own, it plays a crucial role in biochemical assays and peptide synthesis. As a substrate for proteases, it allows researchers to measure enzyme activity by monitoring the release of the chromogenic p-nitrophenol upon cleavage. This property makes it valuable for quantitative analysis in various biological studies .

The synthesis of Boc-Asn-ONp typically involves the following steps:

- Esterification: Reacting Nα-tert-butoxycarbonyl-L-asparagine with 4-nitrophenol in the presence of Dicyclohexylcarbodiimide (DCC).

- Purification: The product can be purified through recrystallization or chromatography techniques.

Boc-Asn-ONp has several important applications:

- Peptide Synthesis: It is widely used as a coupling reagent in solid-phase peptide synthesis (SPPS), allowing for controlled assembly of peptides.

- Drug Development: Its role in synthesizing peptide-based drugs is significant, facilitating the creation of therapeutic compounds.

- Bioconjugation: Boc-Asn-ONp is employed to conjugate peptides with other biomolecules for various research purposes.

Interaction studies involving Boc-Asn-ONp primarily focus on its role as a substrate for specific proteases. These studies help elucidate enzyme specificity and kinetics by measuring the rate at which Boc-Asn-ONp is cleaved, providing insights into protease activity in different biological contexts .

Several compounds share structural similarities with Boc-Asn-ONp. Here are some notable examples:

| Compound Name | Structure/Function Description |

|---|---|

| Nα-tert-Butoxycarbonyl-L-asparagine 4-nitrophenyl ester | Similar structure; used similarly in peptide synthesis. |

| Nα-tert-Butoxycarbonyl-L-asparagine 4-methylphenyl ester | Another ester derivative; also utilized in peptide bond formation. |

| Boc-Gln-ONp | A glutamine derivative with similar applications in peptide synthesis. |

Uniqueness

Boc-Asn-ONp stands out due to its high reactivity and specificity in forming peptide bonds, making it particularly valuable for synthesizing complex peptides and bioconjugates. Its ability to act as a chromogenic substrate for proteases further enhances its utility in biochemical assays, distinguishing it from other similar compounds.